1,4-Oxathiane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Application: This research focuses on the synthesis of 1,4-oxathiane and its breakdown. The compound is valued for its biological applications and diverse chemical transformations .

- Method: The reaction time of six hours was found to offer the largest yield of the oxathiin .

- Results: Significant chemistry has been demonstrated for these compounds and their sulfur oxygenated analogs .

- Application: This study involves the ionization and dissociation of 1,4-oxathiane .

- Method: The method involves electron impact on the compound .

- Application: This research reports a simple and efficient reaction for the regioselective and atom-economical synthesis of 1,4-oxathiane and 1,4-thiazine derivatives .

- Method: The method involves a reaction between malononitrile, elemental sulfur, and three-membered heterocyclic compounds .

Synthesis and Base-Induced Breakdown of Triaryl 1,4-Oxathiane

Ionization and Dissociation of Cyclic Ethers and Thioethers

Regioselective Synthesis of 1,4-Oxathiane Derivatives

Ultrasound-Assisted Synthesis of C60 Fullerene-Fused 1,4-Oxathian-2-ones

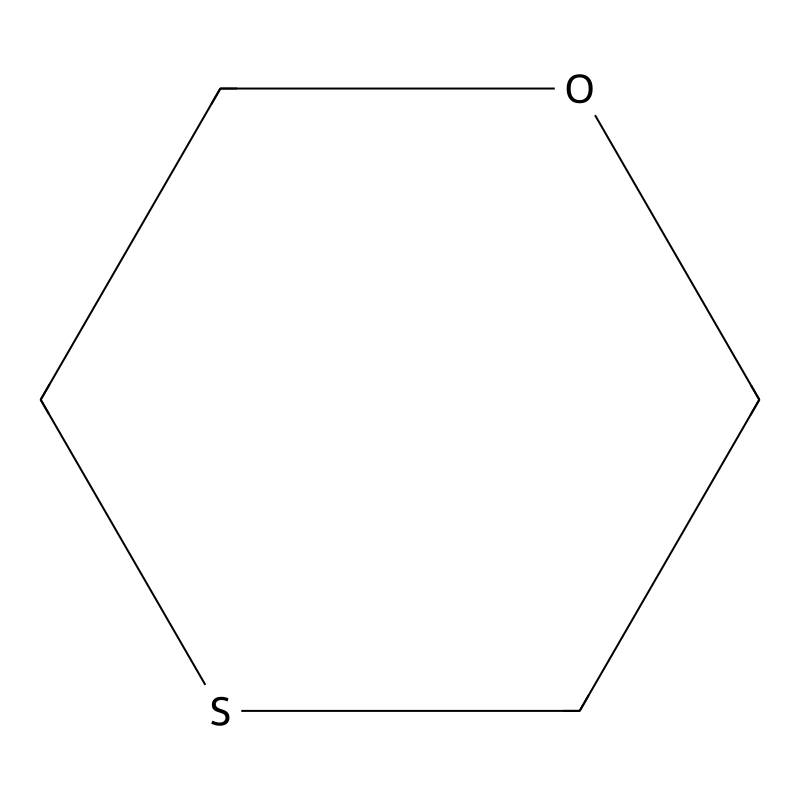

1,4-Oxathiane is a cyclic compound characterized by its unique structure that includes a six-membered ring containing one oxygen atom and one sulfur atom. Its chemical formula is , with a molecular weight of approximately 104.171 g/mol. The compound is also known by several other names, including p-Thioxane and 1-Oxa-4-thiacyclohexane . The presence of both sulfur and oxygen in its ring structure contributes to its distinctive chemical properties, making it an interesting subject of study in organic chemistry.

Key Reactions:

- Eliminative Ring Fission: Produces 2-vinylthioethanol.

- Cyclization Reactions: Can yield alkylated oxathianones.

- Oxidation Reactions: Converts to sulfone derivatives.

Research indicates that 1,4-oxathiane derivatives exhibit biological activity, particularly in the realm of medicinal chemistry. Some studies have explored their potential as muscarinic agonists, which are compounds that can activate muscarinic acetylcholine receptors, playing a crucial role in various physiological processes . The biological implications of these compounds suggest potential therapeutic applications, although further research is needed to fully elucidate their mechanisms of action.

The synthesis of 1,4-oxathiane can be achieved through several methods:

- Cyclization from Epoxides: One common method involves the reaction of epoxides with thiols or sulfides under acidic or basic conditions, leading to the formation of the oxathiane ring .

- Multicomponent Reactions: Recent studies have demonstrated the use of multicomponent reactions involving carbon disulfide and nitromethane to produce functionalized 1,4-oxathiane derivatives under microwave irradiation .

- Alkylation Procedures: Various alkylating agents can be employed to modify the oxathiane structure, allowing for the introduction of different substituents on the ring .

1,4-Oxathiane and its derivatives find applications in various fields:

- Medicinal Chemistry: Due to their biological activity, they are explored as potential drug candidates.

- Materials Science: Used in the synthesis of nanostructured materials like zinc oxide nanowires .

- Organic Synthesis: Serve as intermediates in the synthesis of more complex organic compounds.

Studies involving 1,4-oxathiane often focus on its interactions with other chemical species. For instance, its coordination with metal halides has been investigated, revealing that the oxathiane ring coordinates through sulfur rather than oxygen . This characteristic influences its reactivity and potential applications in catalysis and material science.

Several compounds share structural similarities with 1,4-oxathiane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Oxathiolane | Cyclic ether | Contains two sulfur atoms; more reactive |

| 1,3-Dioxane | Cyclic ether | Contains two oxygen atoms; less reactive |

| 1,4-Oxathiin | Cyclic compound | Contains additional carbon substituents |

| 2-Thioxane | Cyclic compound | Similar sulfur-containing structure |

Uniqueness of 1,4-Oxathiane:

- The combination of one sulfur and one oxygen atom within a six-membered ring gives it distinct chemical properties compared to other similar compounds.

- Its ability to undergo specific reactions like eliminative ring fission sets it apart from closely related cyclic ethers.

Traditional Synthesis Approaches

Cyclic Ether Formation via Halogenated Ether and Sulfide Reactions

The classical synthesis of 1,4-oxathiane involves the reaction of halogenated ethers with sulfides. For example, dichlorodiethyl ether reacts with sodium sulfide in a glycol-water solvent system (e.g., diethylene glycol) at 80–180°C, yielding 1,4-oxathiane with over 84% efficiency. This method minimizes byproducts like 1,4-dithiane, which forms when ethylene glycol or ethylene oxide reacts with hydrogen sulfide. The use of high-boiling glycol solvents (e.g., triethylene glycol) enhances reaction control and simplifies product recovery.

Oxidation to Sulfone Derivatives

1,4-Oxathiane undergoes selective oxidation to form sulfoxide (C$$4$$H$$8$$O$$2$$S) and sulfone (C$$4$$H$$8$$O$$3$$S) derivatives. Treatment with sodium periodate or calcium hypochlorite yields the sulfoxide, while stronger oxidants like hydrogen peroxide produce the sulfone. Calorimetric studies reveal that 1,4-oxathiane sulfone is thermodynamically more stable than its 1,3-isomer due to reduced electrostatic repulsion between oxygen atoms.

Modern Catalytic and One-Pot Reactions

Multicomponent Reactions Involving Nitromethane and Isothiocyanates

Recent advances employ one-pot multicomponent reactions. For instance, nitromethane, carbon disulfide, and oxiranes react under microwave irradiation in water with triethylamine to yield functionalized 1,4-oxathiane-3-thiones (e.g., 2-(4-methoxyphenyl)-1,4-oxathiane-3-thione) in 85–92% yields. Similarly, K$$2$$CO$$3$$-catalyzed reactions of nitromethane, isothiocyanates, and epoxides in DMF at 60°C produce 1,4-oxathiane derivatives efficiently.

Microwave-Assisted Synthesis of Functionalized Derivatives

Microwave irradiation significantly accelerates reaction kinetics. A protocol combining nitromethane, oxiranes, and carbon disulfide achieves full conversion within 20 minutes, compared to 12 hours under conventional heating. This method is favored for its scalability and compatibility with sensitive functional groups like hydroxyl and alkynes.

Industrial-Scale Production and Process Optimization

Solvent Systems and High-Boiling Glycol Media

Industrial synthesis prioritizes solvent systems that balance reactivity and cost. A 1:1 mixture of water and diethylene glycol optimizes the reaction of sodium sulfide with dichlorodiethyl ether, enabling reflux at 95–110°C without side reactions. Glycols enhance sulfide solubility, while water moderates temperature, ensuring high yields (Table 1).

Table 1: Solvent Systems for 1,4-Oxathiane Synthesis

| Solvent Composition | Temperature Range (°C) | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Diethylene glycol/H$$_2$$O (1:1) | 95–110 | 84–92 | <5% |

| Triethylene glycol/H$$_2$$O (1:1) | 80–180 | 78–88 | 10–15% |

| Ethanol | 60–80 | 50–55 | 30–40% |

Recovery and Purification Strategies

Post-synthesis, 1,4-oxathiane is isolated via fractional distillation or crystallization. The sulfone derivative (CAS 107-61-9) is purified using silica gel chromatography (petroleum ether:ethyl acetate = 10:1). Industrial plants employ continuous distillation columns to separate 1,4-oxathiane from dithiane byproducts, achieving >95% purity.

1,4-Oxathiane is a heterocyclic compound containing one oxygen atom and one sulfur atom at opposite corners of a saturated six-membered ring [27]. The molecular formula of 1,4-oxathiane is C4H8OS with a molecular weight of 104.17 Da [3]. This compound exhibits unique chemical reactivity due to its heterocyclic structure, particularly in ring-opening reactions that lead to various intermediates [4].

Acid/Base-Induced Ring Fission and Eliminative Pathways

1,4-Oxathiane undergoes distinctive ring-opening reactions under basic conditions through an eliminative ring fission mechanism [4]. When treated with strong bases such as lithium diisopropylamide (LDA), 1,4-oxathiane experiences an unusual ring-opening reaction that produces 2-vinylthioethanol in good yields (approximately 75%) [27]. This reaction proceeds via an E1cb mechanism with the formation of an α-thiocarbanion followed by intramolecular elimination of alkoxide [4].

The mechanism involves:

- Deprotonation at the carbon adjacent to the sulfur atom to form a carbanion

- Subsequent elimination of alkoxide through intramolecular reaction

- Formation of the vinyl sulfide product [29]

This ring-opening pathway is attributed to the strong stabilizing effect of sulfur on an α-carbanion compared to oxygen [4]. The reaction demonstrates the susceptibility of the 1,4-oxathiane ring to base-induced cleavage, particularly at positions adjacent to the sulfur atom [32].

In contrast, 1,4-oxathiane sulfone (1,4-oxathiane S,S-dioxide) shows different behavior under basic conditions [4]. When treated with deuterium oxide in the presence of base, the sulfone undergoes hydrogen-deuterium exchange to yield a tetradeuterated compound without ring opening [4]. However, under more forcing conditions with sodium hydride in alcoholic solvents at reflux temperatures, the sulfone undergoes ring opening to form dialkoxy sulfones [4].

Table 1: Products from Base-Induced Ring Opening of 1,4-Oxathiane S,S-dioxide in Various Alcohols [4]

| Alcohol | Product | Yield (%) |

|---|---|---|

| Methanol | Di(2-methoxyethyl)sulfone | 89 |

| Ethanol | Di(2-ethoxyethyl)sulfone | 40 |

| 1-Butanol | Di(2-butyloxyethyl)sulfone | 69 |

| Pentan-1-ol | Di(2-pentyloxyethyl)sulfone | 61 |

| Propan-2-ol | Di[2-(1'-methylethoxy)]sulfone | 57 |

| 2-Methoxyethanol | Di[2-(2'-methoxyethoxy)ethyl]sulfone | 66 |

The mechanism for these transformations involves initial deprotonation followed by ring opening to form a vinylic sulfone intermediate [4]. Nucleophilic addition of the alcohol then gives a β-alkoxysulfone, which undergoes further elimination and addition to yield the dialkoxy products [4]. This reaction sequence demonstrates the susceptibility of the oxathiane ring to nucleophilic attack under basic conditions [27] [29].

Epoxide Ring-Opening for Alkylated Derivative Synthesis

Epoxide ring-opening reactions provide an important synthetic route to alkylated 1,4-oxathiane derivatives [4] [13]. The reaction between epoxides and thiols, particularly mercaptoethanol, under basic conditions yields ring-opened diols that can be subsequently cyclized to form substituted 1,4-oxathianes [4].

The general synthetic pathway involves:

- Nucleophilic attack of the thiol on the epoxide ring

- Formation of a β-hydroxy sulfide intermediate

- Cyclization through dehydration to form the oxathiane ring [4] [13]

For example, the reaction of propylene oxide with mercaptoethanol under basic conditions (30% sodium hydroxide) produces 1-(2-hydroxyethylthio)propan-2-ol, which can be cyclized by dehydration with orthophosphoric acid to yield 2-methyl-1,4-oxathiane, albeit in modest yield (17%) [4].

The regioselectivity of epoxide ring-opening is influenced by several factors, including the nature of the nucleophile, steric hindrance, and electronic effects [21] [25]. Tetrabutylammonium fluoride (TBAF) has been reported as an effective catalyst for regioselective epoxide ring-opening by thiols [4]. The reaction typically proceeds through nucleophilic attack at the less hindered carbon of the epoxide ring [25].

Recent studies have explored the use of lithium bromide as a catalyst for regioselective ring-opening of epoxides with α-mercaptocarboxylic acids to form 1,4-oxathian-2-ones [13]. This approach involves a ring-opening-ring-closing reaction cascade under solvent-free conditions, providing an efficient route to functionalized oxathiane derivatives [13].

Alkylation and Functionalization Pathways

Alkyl Halide Reactions and Sulfone Stability Considerations

The alkylation of 1,4-oxathiane and its derivatives, particularly the sulfone (1,4-oxathiane S,S-dioxide), presents interesting challenges and opportunities for functionalization [4]. Direct alkylation of 1,4-oxathiane S,S-dioxide with alkyl halides has been investigated under various conditions [4]. However, attempts to lithiate the sulfone with butyllithium at low temperatures (-78°C) followed by treatment with alkyl halides such as benzyl bromide have been unsuccessful, yielding only recovered starting material [4].

Deprotonation studies at different temperatures revealed that while deprotonation does not occur at -78°C, it does take place at higher temperatures but leads to decomposition of the sulfone in the absence of a proton source [4]. This suggests that the lithiated sulfone intermediate is unstable under aprotic conditions [4].

The stability of the sulfone is a critical consideration in alkylation reactions [22]. Thermodynamic studies have shown that 1,4-oxathiane sulfone has a more favorable enthalpy of formation compared to its 1,3-isomer [22]. The enthalpy of formation (ΔfH°) for 1,4-oxathiane sulfone in the gas phase has been determined to be approximately -145.1 kJ/mol at 298.15 K [3] [22].

Table 2: Thermodynamic Properties of 1,4-Oxathiane [3] [39]

| Property | Value | Unit |

|---|---|---|

| ΔfG° | -31.30 | kJ/mol |

| ΔfH° (gas) | -137.97 | kJ/mol |

| ΔfusH° | 8.52 | kJ/mol |

| ΔvapH° | 35.56 | kJ/mol |

| Melting point | 251.50 ± 0.60 | K |

| Boiling point | 420.2 | K (at 1.01 bar) |

The destabilization found in 1,3-oxathiane sulfone (11.2 kJ/mol with respect to 1,4-oxathiane sulfone) is attributed to electrostatic repulsion between the negative charges of the axial oxygen of the sulfone and the oxygen of the ring [22]. This repulsion apparently masks any stabilization originating from hyperconjugative nO → σ*C-SO2 stereoelectronic interactions [22].

For successful alkylation of 1,4-oxathiane derivatives, alternative approaches have been developed [10]. One approach involves the alkylation of 1,3-oxathienyl-lithium with alkyl halides to give 2-alkyl-1,3-oxathians [10]. This method provides a route to alkylated oxathiane derivatives that cannot be easily accessed through direct alkylation of the parent compound [10].

Regioselectivity in Epoxide Ring-Opening Reactions

The regioselectivity in epoxide ring-opening reactions is crucial for the synthesis of specifically substituted 1,4-oxathiane derivatives [21] [25]. Epoxide ring-opening reactions can proceed through either SN1 or SN2 mechanisms, depending on the reaction conditions and the nature of the epoxide [25].

Under basic conditions, epoxide ring-opening typically follows an SN2 mechanism, with nucleophilic attack occurring at the less hindered carbon atom [25]. This regioselectivity is primarily controlled by steric factors, with the nucleophile preferentially attacking the less substituted carbon of the epoxide ring [25].

In contrast, under acidic conditions, the reaction proceeds with substantial SN1 character, and the more substituted carbon becomes the site of nucleophilic attack [25]. This is due to the formation of a more stable carbocation intermediate at the more substituted position [25].

Recent research has focused on developing catalytic systems to control the regioselectivity of epoxide ring-opening reactions [21]. Metal-catalyzed directed ring-opening of epoxides has emerged as a powerful strategy for achieving high regioselectivity, even with epoxides bearing substituents with similar steric and electronic effects [21].

The approach involves using a readily available functional moiety incorporated in the epoxide as a directing group to guide the regioselective nucleophilic attack on the oxirane ring [21]. Various transition metal catalysts, including tungsten, molybdenum, and nickel salts, have been employed to achieve highly regioselective ring-opening of functionalized epoxides with a variety of nucleophiles [21].

For the synthesis of 1,4-oxathiane derivatives, the regioselective ring-opening of epoxides with thiols, followed by cyclization, provides a versatile route to substituted oxathianes [4] [13]. The regioselectivity can be influenced by the choice of catalyst, solvent, and reaction conditions [21] [25].

Rearrangement Reactions

Ramberg-Backlund Rearrangement for Alkene Synthesis

The Ramberg-Backlund rearrangement is a valuable transformation for converting α-halo sulfones into alkenes with extrusion of sulfur dioxide [15]. This reaction has been extensively studied and applied to various sulfone systems, including those derived from 1,4-oxathiane [15] [16].

The reaction proceeds through the following steps:

- Base-induced deprotonation of the α-halo sulfone

- Formation of an episulfone intermediate

- Concerted cheletropic extrusion of sulfur dioxide to form the alkene [15]

For 1,4-oxathiane S,S-dioxide derivatives, the Ramberg-Backlund rearrangement provides a route to dihydrofuran systems [16]. The reaction involves the conversion of carbon-sulfur bonds to carbon-carbon double bonds, making it a valuable tool for the synthesis of cyclic alkenes [15].

Studies on the synthesis and chemistry of 1,4-oxathianes and 1,4-oxathian-3-ones have explored the application of the Ramberg-Backlund rearrangement for the synthesis of dihydrofurans and dihydrofuranones [16]. The approach involves the alkylation of 1,4-oxathiane S,S-dioxide or the synthesis of alkylated oxathiane systems from acyclic precursors, followed by the Ramberg-Backlund rearrangement [16].

The Meyers' modification of the Ramberg-Backlund reaction, which achieves α-chlorination and in-situ rearrangement in one pot by direct treatment of the sulfone with potassium hydroxide and carbon tetrachloride in tert-butanol, has been widely applied [16]. However, this procedure has limitations, particularly for sulfones with α- and α'-hydrogens, which can undergo multiple chlorination before elimination [16].

An improved procedure developed by Chan and colleagues replaces the combination of potassium hydroxide and carbon tetrachloride with alumina-supported potassium hydroxide and dibromodifluoromethane [15]. This modification allows for the consistent conversion of structurally diverse sulfones into alkenes with good yields and stereoselectivity [15].

Conformational Inversion and Stereoelectronic Effects

The conformational properties of 1,4-oxathiane and its derivatives are influenced by stereoelectronic effects that impact their reactivity and stability [19] [42]. The 1,4-oxathiane ring adopts a chair-like conformation that undergoes conformational inversion, which is rapid on the NMR time scale [4].

Stereoelectronic effects in heterocyclic systems like 1,4-oxathiane involve interactions between filled and empty orbitals that influence molecular geometry and reactivity [42]. In oxathiane systems, these effects include:

- σC-X → σ*C-H interactions (hyperconjugation)

- nO → σ*C-H interactions (anomeric effect)

- Stereoelectronic effects involving the sulfur atom [42]

Computational studies on related heterocyclic systems such as 1,3-oxathiane have revealed the importance of a balance of stereoelectronic effects in explaining the relative elongation of equatorial C-H bonds [42]. These include σC-X → σC-Heq, σC-Heq → σC-X, and np(X) → σ*C-Heq interactions [42].

The conformational preferences of 1,4-oxathiane derivatives are also influenced by substituents on the ring [18]. Studies on cis- and trans-2-phenyl-1,4-oxathiane S-oxides have shown that the stereochemical outcome of cyclization reactions depends on the configuration of the precursors [18]. The racemization observed in certain cases has been attributed to the formation of α-sulfinyl carbanions [18].

Theoretical studies using ab initio methods have predicted the energies associated with axial and equatorial conformations of 1,4-oxathiane S-oxide [18]. These calculations suggest a high energy barrier to pyramidal inversion at the sulfur atom, indicating that thermal stereomutation of stereogenic sulfur in these intermediates is improbable under typical reaction conditions [18].

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant